molecular formula C13H9F3 B1313366 2-(Trifluoromethyl)biphenyl CAS No. 362-59-4

2-(Trifluoromethyl)biphenyl

Cat. No. B1313366
CAS RN: 362-59-4
M. Wt: 222.2 g/mol
InChI Key: LRYZJEXQHWCLJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of trifluoromethyl groups into aromatic rings. For instance, the synthesis of novel fluorinated aromatic diamine monomers, such as 1,1-bis [4- (4′-aminophenoxy)phenyl]-1- [3″,5″-bis (trifluoromethyl)phenyl]-2,2,2-trifluoroethane, is achieved by coupling reactions followed by reduction processes.


Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the trifluoromethyl groups. These groups are highly electronegative, which can lead to electron delocalization and affect bond lengths and angles within the molecule.


Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of the trifluoromethyl groups. For example, 2,4-bis (trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction mechanism.


Physical And Chemical Properties Analysis

The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties. For example, the density of 2-(Trifluoromethyl)biphenyl is 1.2±0.1 g/cm3, and it has a boiling point of 257.1±35.0 °C at 760 mmHg .

Scientific Research Applications

Organic Field-Effect Transistors

This compound serves as a building block for highly ambient-stable, amorphous organic field-effect transistors with balanced ambipolarity. Novel conjugated polymers consisting of trifluoromethyl-substituted biphenyl as the acceptor with various aromatic donors have been developed .

Hypolipidemic Agent

In pharmacological research, “4′-(Trifluoromethyl)-2-biphenylcarboxylic acid” (a derivative of 2-(Trifluoromethyl)biphenyl) has been tested as an effective hypolipidemic agent in animal species, showing significant reduction in serum cholesterol and triglyceride levels .

Synthetic Chemistry

The trifluoromethyl group, including derivatives of “2-(Trifluoromethyl)biphenyl”, is used in synthetic chemistry for the development of various compounds due to its widely available materials and reactivity .

Safety and Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Future Directions

The electron-accepting trifluoromethyl group is considered as a promising building block in preparing the easily processable conjugated polymers used in high-stability optoelectronic applications . The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties, making them of interest in various applications, including materials science and organic synthesis.

properties

IUPAC Name

1-phenyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZJEXQHWCLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468417
Record name 2-(Trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)biphenyl

CAS RN

362-59-4
Record name 2-(Trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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